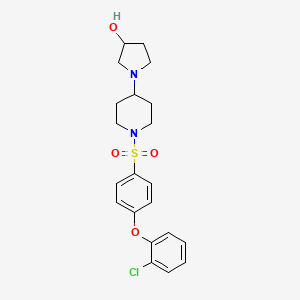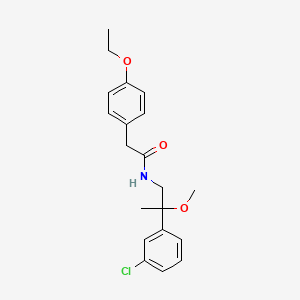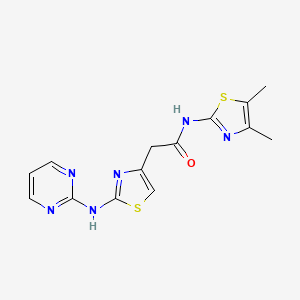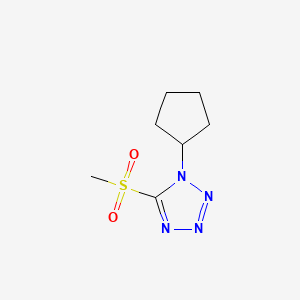![molecular formula C8H14ClNO4 B3014598 6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride CAS No. 2490374-70-2](/img/structure/B3014598.png)
6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2490374-70-2 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO4.ClH/c10-7(11)6-3-12-5-8(13-6)1-2-9-4-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- A study by Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity. Notably, one derivative exhibited potent dopamine agonist activity in a specific cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).
Structure and Growth-Regulating Activity
- Sharifkanov et al. (2001) prepared a compound related to the 6,9-Dioxa-2-azaspiro[4.5]decane structure and evaluated its growth-regulating activity. The structure was confirmed using NMR spectroscopy (Sharifkanov et al., 2001).
Antibacterial Evaluation
- Natarajan et al. (2021) synthesized compounds from the 1,4-dioxa-8-azaspiro[4.5]decane family and tested them for antibacterial activity against various bacterial species. One compound showed excellent in vitro antibacterial activity (Natarajan et al., 2021).
Chemical Synthesis and Crystal Structure
- Several studies have focused on the synthesis of various derivatives and analogs of 1,4-dioxa-8-azaspiro[4.5]decane, examining their chemical structures and potential applications in different fields. For instance, studies by Martin‐Lopez & Bermejo‐Gonzalez (1994), Wen (2002), and Tsai, Su, & Lin (2008) have contributed to understanding the chemical synthesis, crystal structure, and potential applications of these compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994); (Wen, 2002); (Tsai, Su, & Lin, 2008).
Environmental and Material Science Applications
- Akceylan, Bahadir, & Yılmaz (2009) synthesized a Mannich base derivative of a compound related to 1,4-dioxa-8-azaspiro[4.5]decane for removing water-soluble carcinogenic azo dyes and aromatic amines, highlighting its potential environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling, storage, and disposal .
Propiedades
IUPAC Name |
6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c10-7(11)6-3-12-5-8(13-6)1-2-9-4-8;/h6,9H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUAOMZBODICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COCC(O2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)



![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3014534.png)
![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)



